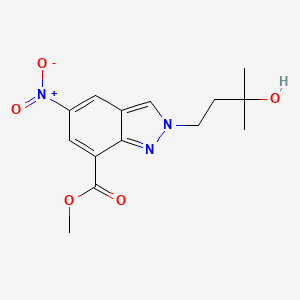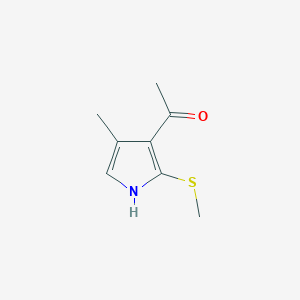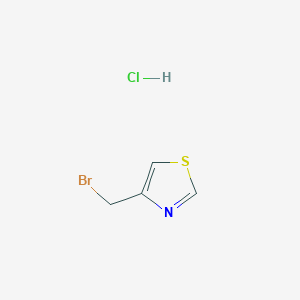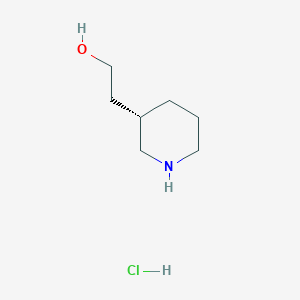
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of two 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl groups connected by a disulfide bond. This compound is often used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to the corresponding thiol compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of esters or ethers depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Employed in studies related to oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects in reducing oxidative damage.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism by which Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide exerts its effects is primarily through its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the disulfide bond, which can undergo redox cycling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.
Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide: Another compound with a similar structure but with a trisulfide bond, used in dynamic covalent chemistry.
Uniqueness
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is unique due to its specific disulfide bond, which provides distinct redox properties. This makes it particularly effective in applications requiring robust antioxidant activity and stability under various conditions.
Eigenschaften
Molekularformel |
C18H36N2O2S2 |
|---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
1-[(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfanyl]-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C18H36N2O2S2/c1-15(2)9-13(21)10-16(3,4)19(15)23-24-20-17(5,6)11-14(22)12-18(20,7)8/h13-14,21-22H,9-12H2,1-8H3 |
InChI-Schlüssel |
CPSYKPDAYFNVNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1SSN2C(CC(CC2(C)C)O)(C)C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)


![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)




